2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol
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Overview
Description
2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol is an organic compound characterized by its unique structure, which includes bromine and hydroxyl functional groups attached to a phenolic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with 5-bromo-2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base are used.
Major Products
Oxidation: Quinones
Reduction: Phenol derivatives
Substitution: Amino or thiol-substituted phenols
Scientific Research Applications
2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-chlorophenol
- 2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-ethylphenol
- 2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methoxyphenol
Uniqueness
2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C21H18Br2O3 |
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Molecular Weight |
478.2 g/mol |
IUPAC Name |
2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C21H18Br2O3/c1-12-6-15(8-13-10-17(22)2-4-19(13)24)21(26)16(7-12)9-14-11-18(23)3-5-20(14)25/h2-7,10-11,24-26H,8-9H2,1H3 |
InChI Key |
SONMFUMKMQUDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=CC(=C2)Br)O)O)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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